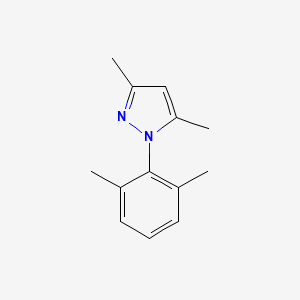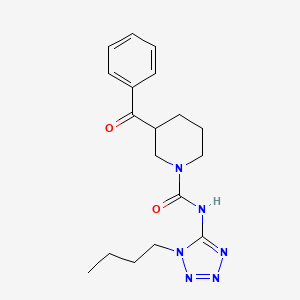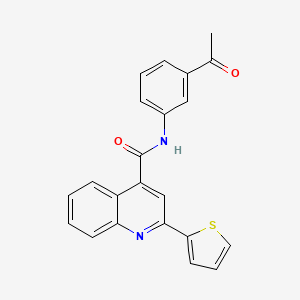
1-(2,6-Dimethylphenyl)-3,5-dimethylpyrazole
Descripción general
Descripción
1-(2,6-Dimethylphenyl)-3,5-dimethylpyrazole is a useful research compound. Its molecular formula is C13H16N2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,6-dimethylphenyl)-3,5-dimethyl-1H-pyrazole is 200.131348519 g/mol and the complexity rating of the compound is 207. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tautomerism Studies
- Annular Tautomerism in NH-Pyrazoles : The tautomerism of NH-pyrazoles, including 1H-pyrazole derivatives, has been studied using X-ray crystallography and NMR spectroscopy. This research contributes to understanding the structural and chemical behavior of pyrazole derivatives in different states (Cornago et al., 2009).
Catalysis and Organic Synthesis
- Electrochemically Catalyzed Reactions of 1H-Pyrazoles : Investigation into the electrocatalyzed N-N coupling and ring cleavage of various 1H-pyrazoles, including 3,5-dimethyl-1H-pyrazole, has led to the synthesis of new heterocyclic compounds. These findings are significant for electro-organic synthesis and environmental compatibility (Zandi et al., 2021).
Biological and Pharmacological Research
Antibacterial and Antioxidant Activities of Pyrazole Derivatives : Pyrazole derivatives, including 1H-pyrazole compounds, have been synthesized and analyzed for their antibacterial and antioxidant activities. These derivatives show moderate activities, providing insights into their potential pharmacological applications (Lynda, 2021).
DNA Binding and Cytotoxicity Studies : Studies on bis-pyrazoles synthesized from 3,5-dimethyl pyrazole have shown interactions with DNA and exhibited in vitro cytotoxicity against cancer cell lines. This highlights the potential therapeutic applications of pyrazole derivatives (Reddy et al., 2017).
Material Science and Chemistry
Synthesis of Metallomacrocyclic Complexes : Research involving 3,5-dimethylpyrazolic hybrid ligands shows the synthesis of palladium(II) complexes, contributing to the field of inorganic chemistry and material science (Guerrero et al., 2008).
Green Oxidation Catalysis : Derivatives of 1H-pyrazole, including 3,5-dimethyl-1H-pyrazole, have been used in the green, homogeneous oxidation of alcohols. This research is significant for developing eco-friendly and sustainable catalytic processes (Maurya & Haldar, 2020).
Vinyl-Addition Polymerization : Studies involving complexes of 1H-pyrazole derivatives have been used in the vinyl-addition polymerization of norbornene. This has implications for polymer chemistry and material synthesis (Benade et al., 2011).
Synthesis of Novel Pyrazolecarbonitriles : Research on the synthesis of 1-aryl-1H-pyrazolecarbonitriles, including the use of 1H-pyrazole derivatives, has implications for the development of new chemical compounds with potential agricultural applications (Beck et al., 1988).
Propiedades
IUPAC Name |
1-(2,6-dimethylphenyl)-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9-6-5-7-10(2)13(9)15-12(4)8-11(3)14-15/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBUTKPTBUJSNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{1-[(4-tert-butylphenyl)sulfonyl]-2-pyrrolidinyl}-3-isopropylisoxazole](/img/structure/B6019468.png)
![7-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6019476.png)

![7-chloro-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B6019495.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-[(1-methylbenzimidazol-2-yl)methyl]piperidin-3-yl]propanamide](/img/structure/B6019502.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B6019518.png)
![[3-[(3-Chlorophenyl)methyl]-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol](/img/structure/B6019525.png)
![4-(3-fluoro-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B6019531.png)

![8-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE](/img/structure/B6019538.png)
![N,N-diethyl-4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]aniline](/img/structure/B6019539.png)
![N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B6019559.png)

![4-(benzyloxy)-1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6019566.png)
